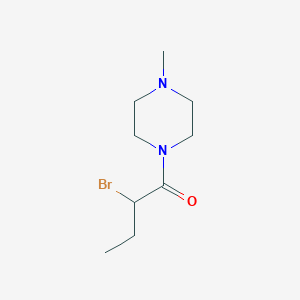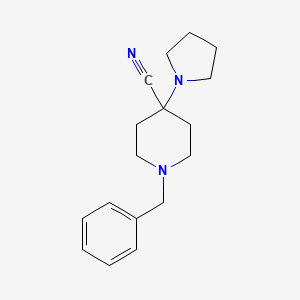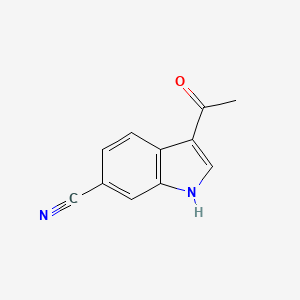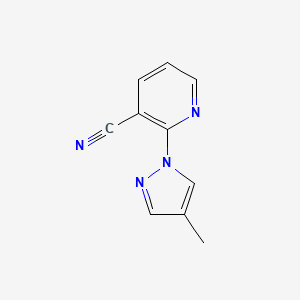
1-(2-Bromobutanoyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Bromobutanoyl)-4-methylpiperazine” is a chemical compound. It is part of a larger class of compounds known as alkyl halides because it contains bromine, a halogen .
Molecular Structure Analysis
The molecular formula of “1-(2-Bromobutanoyl)-4-methylpiperazine” is C10H18BrNO . The molecular weight is 248.16 .Physical And Chemical Properties Analysis
The physical form of “1-(2-Bromobutanoyl)-4-methylpiperazine” is a liquid . It has a molecular weight of 248.16 .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity of Derivatives : A study by Lalezari et al. (1975) describes the transformation of 5-substituted 2-amino-1,3,4-thiadiazoles to their 2-bromo derivatives, similar in structure to 1-(2-Bromobutanoyl)-4-methylpiperazine. These derivatives displayed antihistaminic, anticholinergic, and norepinephrine-potentiating activities, indicating potential pharmacological applications (Lalezari et al., 1975).
Suzuki Cross-Coupling Reaction and Electronic Properties : Nazeer et al. (2020) studied the Suzuki cross-coupling reaction involving 2-bromo-4-chlorophenyl-2-bromobutanoate, a compound related to 1-(2-Bromobutanoyl)-4-methylpiperazine. This research focused on the electronic properties and reactivity of the synthesized compounds, providing insights into their potential applications in material science and molecular electronics (Nazeer et al., 2020).
Synthesis and Study of 5-HT(1A) Receptor Ligands : Cybulski et al. (2001) reported the synthesis of new 1,4-substituted 2-methylpiperazine derivatives, related to 1-(2-Bromobutanoyl)-4-methylpiperazine. These compounds were evaluated for their affinity to 5-HT(1A) receptors, highlighting their potential use in the development of neuropharmacological agents (Cybulski et al., 2001).
Synthesis of Benzoxazepine Derivatives : Kohara et al. (2002) synthesized a series of 4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines, compounds structurally similar to 1-(2-Bromobutanoyl)-4-methylpiperazine. These derivatives demonstrated potent antipsychotic activity, suggesting their relevance in the development of new psychiatric medications (Kohara et al., 2002).
NBO, HOMO, LUMO Analysis and Vibrational Spectra of Derivatives : Mahalakshmi and Balachandran (2015) conducted a detailed analysis of 1-Amino-4-methylpiperazine, closely related to 1-(2-Bromobutanoyl)-4-methylpiperazine. This study involved spectroscopic analysis and quantum chemical calculations, providing valuable information for understanding the electronic properties of such compounds (Mahalakshmi & Balachandran, 2015).
Eigenschaften
IUPAC Name |
2-bromo-1-(4-methylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrN2O/c1-3-8(10)9(13)12-6-4-11(2)5-7-12/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUODBYDTACSKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251536 |
Source


|
| Record name | 2-Bromo-1-(4-methyl-1-piperazinyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobutanoyl)-4-methylpiperazine | |
CAS RN |
1119453-01-8 |
Source


|
| Record name | 2-Bromo-1-(4-methyl-1-piperazinyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119453-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(4-methyl-1-piperazinyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1344449.png)

![(2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1344457.png)
![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid](/img/structure/B1344461.png)
![5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1344463.png)
![5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1344464.png)
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1344467.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344473.png)
![4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344474.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344475.png)

![4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1344481.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344482.png)